molecular formula C4H5N3O2S B3078974 3-(methylsulfonyl)-1,2,4-Triazine CAS No. 105783-77-5

3-(methylsulfonyl)-1,2,4-Triazine

Cat. No. B3078974
CAS RN: 105783-77-5
M. Wt: 159.17 g/mol
InChI Key: NFRVNFNJYHDNJA-UHFFFAOYSA-N
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Description

Methylsulfonyl is a functional group in organic chemistry, which consists of a sulfonyl group attached to a methyl group . Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,2,3-triazines being common .


Synthesis Analysis

While specific synthesis methods for “3-(methylsulfonyl)-1,2,4-Triazine” are not available, methylsulfonyl compounds and triazines are synthesized through various methods. For instance, vinyl sulfones are synthesized through reactions including olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and others .


Chemical Reactions Analysis

Methylsulfonyl compounds and triazines undergo various chemical reactions. For instance, vinyl sulfones participate in 1,4-addition reactions and cycloaddition reactions .

Scientific Research Applications

Synthesis and Reactivity

  • 3-(methylsulfonyl)-1,2,4-triazine has been optimized for the synthesis of 3-substituted 1,2,4-triazines, demonstrating reactivity with various nucleophiles like alkyl and aryl thiols, alkylamines, phenols, and alcohols. Good yields were achieved, particularly with alkali metal carbonates and magnesium alkoxides as nucleophiles (Shi et al., 2016).

Chemical Transformations

  • A study on the reduction of sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines, including 3-(methylsulfonyl) derivatives, showed specific reactivity leading to the formation of pyrazolo[5,1-c][1,2,4]triazine dihydro derivatives (Ledenyova et al., 2017).

Biological Applications

  • Sulfonated zinc-triazine complexes involving this compound have been synthesized and characterized for potential biological applications, showing promising interactions with bovine serum albumin (BSA), which indicates potential for serum distribution via albumins (Abeydeera et al., 2018).

Boron-Centered Derivatives

  • The reactivity of 3-ethylsulfonyl-1,2,4-triazines has led to the synthesis of novel boron-containing derivatives, offering new avenues in the study of boron-centered compounds (Azev et al., 2003).

Heterocyclic Chemistry

  • The synthesis of functionalized 1H-pyrazolo[4,3-e]-[1,2,4]triazines from 3-methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine demonstrates the versatility of 3-(methylsulfonyl)-1,2,4-triazines in heterocyclic chemistry (Rykowski & Mojzych, 2004).

properties

IUPAC Name

3-methylsulfonyl-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-10(8,9)4-5-2-3-6-7-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVNFNJYHDNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543399
Record name 3-(Methanesulfonyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105783-77-5
Record name 3-(Methanesulfonyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-(methylsulfonyl)-1,2,4-triazine considered a useful precursor in organic synthesis?

A: this compound acts as a versatile precursor for various 1,2,4-triazine derivatives due to the reactivity of the methylsulfonyl group. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. [] This allows for the efficient synthesis of a library of 3-substituted 1,2,4-triazines, which are valuable building blocks for pharmaceuticals and other biologically active compounds. []

Q2: What type of reaction does this compound undergo with enamines?

A: this compound participates in inverse-electron-demand Diels-Alder reactions with enamines. [, ] This reaction pathway allows for the synthesis of complex heterocyclic structures, particularly 1-(methylsulfonyl)tetrahydroisoquinolines, which are important intermediates in medicinal chemistry. [, ] Notably, researchers have successfully isolated and characterized crystalline intermediates from this reaction, providing valuable insights into the reaction mechanism. [, ]

Q3: Can you provide an example of how this compound derivatives are utilized in drug discovery?

A: Researchers explored 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, synthesized from this compound, as potential blood platelet aggregation inhibitors. [, ] This research stemmed from the observation that 2,3-diphenyl-5-ethoxypyrazine showed promising inhibitory activity against arachidonic acid-induced platelet aggregation. [, ] By leveraging the synthetic utility of this compound, they developed a series of analogs, leading to the identification of 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine with enhanced inhibitory activity compared to the reference compound anitrazafen. [, ]

Q4: Are there alternative synthetic routes to obtain 3-substituted 1,2,4-triazines?

A: While alternative routes to synthesize specific 3-substituted 1,2,4-triazines might exist, utilizing this compound as a common precursor offers a unified and efficient approach. [] This strategy streamlines the synthetic process and allows for the exploration of a broader range of substituents with relative ease, ultimately facilitating the discovery of novel compounds with desirable properties. []

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